molecular formula C13H20N2O B3284419 1-(4-Methoxybenzyl)piperidin-4-amine CAS No. 78471-35-9

1-(4-Methoxybenzyl)piperidin-4-amine

Cat. No.: B3284419
CAS No.: 78471-35-9
M. Wt: 220.31 g/mol
InChI Key: JDACBLXRPFJSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)piperidin-4-amine is an organic compound with the molecular formula C13H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidin-4-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxybenzyl)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a building block for designing biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)piperidin-4-amine
  • 1-(4-Methoxybenzyl)piperidin-4-ol
  • 1-(4-Methoxybenzyl)piperidin-4-one

Uniqueness: 1-(4-Methoxybenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted research and applications .

Biological Activity

1-(4-Methoxybenzyl)piperidin-4-amine, also known as MBMPA, is a piperidine derivative that has garnered interest for its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₉N₂O
Molecular Weight: Approximately 225.30 g/mol
Appearance: White crystalline solid, soluble in water and various organic solvents.

The compound features a piperidine ring substituted with a 4-methoxybenzyl group at the 1-position and an amine group at the 4-position. This unique structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring: Starting from commercially available precursors.
  • Substitution Reactions: Introducing the 4-methoxybenzyl group through nucleophilic substitution.
  • Purification: Crystallization or chromatography to obtain the pure compound.

This multi-step synthesis allows for the possibility of further derivatization to enhance its biological properties.

Binding Affinity and Target Interaction

Research indicates that MBMPA exhibits binding affinity towards various biological targets, including receptors involved in neurological pathways. Its structural features suggest potential interactions with:

  • Dopamine Receptors: Implicated in mood regulation and cognitive function.
  • Serotonin Receptors: Associated with mood disorders.
  • Cholinergic Receptors: Important for memory and learning processes.

Preliminary studies suggest that MBMPA may act as an antagonist or modulator at these receptors, although detailed pharmacological profiles are still under investigation.

Therapeutic Potential

  • Neurological Disorders:
    • Investigated for its potential as a therapeutic agent targeting conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
    • Exhibited protective effects against neurodegeneration in preliminary models.
  • Antiviral Activity:
    • Analogous compounds have shown antiviral properties against influenza viruses, suggesting that MBMPA may share similar mechanisms of action .
  • Anticancer Properties:
    • Studies on related piperidine derivatives indicate potential anticancer activity through mechanisms involving apoptosis induction in various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Demonstrated low μM anti-influenza A/H1N1 virus activity in structurally similar compounds.
Identified significant antiproliferative activity against MDA-MB-231 cell line with IC50 values indicating effective inhibition.
Highlighted dual cholinesterase inhibition properties relevant for Alzheimer's disease treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Methoxybenzyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be extrapolated from analogous piperidine derivatives. Key steps include:

  • N-Alkylation : Reacting piperidin-4-amine with 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Reductive Amination : If starting from a ketone precursor, use methanolic methylamine with titanium(IV) isopropoxide as a catalyst, followed by NaBH₄ reduction .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity .

Critical Factors :

  • Temperature : Excess heat during alkylation can lead to by-products (e.g., over-alkylation).
  • Solvent Choice : Polar solvents enhance nucleophilicity of the amine .
  • Catalysts : Titanium(IV) isopropoxide improves reductive amination efficiency .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer :

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm) .
    • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .
    • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.2) .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98% for biological assays) .

Validation : Compare data with PubChem entries or computational predictions (e.g., ChemDraw) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among this compound analogs across experimental models?

Methodological Answer : Contradictions often arise from:

  • Isomerism : Positional isomers (e.g., 3- vs. 4-methoxybenzyl) may differ in receptor binding .
  • Purity : Trace solvents (e.g., DMF residues) can inhibit enzyme activity .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter membrane permeability .

Resolution Strategies :

Orthogonal Assays : Confirm receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in in vivo models .

Computational Docking : Predict binding modes to receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound derivatives targeting CNS receptors?

Methodological Answer : SAR Design :

  • Core Modifications : Replace methoxy with halogens (e.g., F, Cl) or alkyl groups to probe electronic effects .
  • Side Chain Variations : Introduce methyl/ethyl groups on the piperidine ring to assess steric hindrance .

Experimental Workflow :

Synthesis : Parallel synthesis of 10–20 derivatives using combinatorial chemistry .

In Vitro Screening :

  • Binding Assays : Radioligand competition (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
  • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors .

Computational Modeling :

  • Pharmacophore Mapping : Identify critical H-bond acceptors (methoxy oxygen) and hydrophobic regions (benzyl ring) .

Key Findings from Analog Studies :

Derivative5-HT₁A Kᵢ (nM)Selectivity (vs. 5-HT₂A)Notes
1-(4-Methoxybenzyl)15.210-foldReference compound
1-(3-Fluorobenzyl)8.75-foldImproved affinity
1-(4-Ethylbenzyl)120.5>100-foldReduced activity

Q. What mechanistic insights can be gained from oxidation studies of this compound?

Methodological Answer :

  • Oxidation Pathways : Use permanganate (KMnO₄) or H₂O₂ to study degradation products. For example, methoxy groups may oxidize to quinones, altering bioactivity .
  • Analytical Tools :
    • LC-MS/MS : Track oxidation products (e.g., m/z 251.1 for demethylated derivatives) .
    • EPR Spectroscopy : Detect free radical intermediates during oxidation .

Implications : Stability under oxidative conditions informs formulation strategies (e.g., antioxidant additives) .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDACBLXRPFJSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate (0.02 mole) and trifluoroacetic acid (0.01 mole) in 50 ml. of methylene chloride was refluxed for a 3 hr. period. Additional trifluoroacetic acid (0.08 mole) was added and reflux continued for an additional 30 minutes. The crude solution was evaporated in vacuo, residual material dissolved in water and the aqueous phase washed with ether and then made basic with 50% sodium hydroxide. Extraction of the basified solution with chloroform, drying of the chloroform extracts, and removal of the solvent afforded 4-amino-1-[(4-methoxyphenyl)methyl]piperidine in nearly quantitative yield.
Name
1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(CN2CCC(N(C(=O)[O-])C(C)(C)C)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 1,1-dimethylethyl 1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate (0.02 mole) and trifluoroacetic acid (0.01 mole) in 50 ml. of methylene chloride was refluxed for a 3 hr. period. Additional trifluoroacetic acid (0.08 mole) was added and reflux continued for an additional 30 minutes. The crude solution was evaporated in vacuo, residual material dissolved in water and the aqueous phase washed with ether and then made basic with 50% sodium hydroxide. Extraction of the basified solution with chloroform, drying of the chloroform extracts, and removal of the solvent afforded 4-amino-1-[(4-methoxyphenyl)methyl]piperidine in nearly quantitative yield.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Methoxybenzyl)piperidin-4-amine
1-(4-Methoxybenzyl)piperidin-4-amine
1-(4-Methoxybenzyl)piperidin-4-amine
1-(4-Methoxybenzyl)piperidin-4-amine
1-(4-Methoxybenzyl)piperidin-4-amine
1-(4-Methoxybenzyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.